{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid
Description
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is an organic compound that features a phenylpropanoyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety
Properties
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)22-12-17(20)21/h1-5,7-10H,6,11-12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXZNIINKUMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid typically involves the following steps:
Formation of the Phenylpropanoyl Intermediate: This step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The phenylpropanoyl intermediate is then reacted with an amine, such as aniline, under controlled conditions to form the corresponding amide.
Phenoxyacetic Acid Coupling: The final step involves coupling the amide with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenylpropanoyl group can interact with hydrophobic pockets in proteins, while the phenoxyacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but features a hydroxy group instead of a phenylpropanoyl group.
4-[(3-Phenylpropanoyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is unique due to its combination of a phenylpropanoyl group and a phenoxyacetic acid moiety, which provides distinct chemical and biological properties compared to its analogs.
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